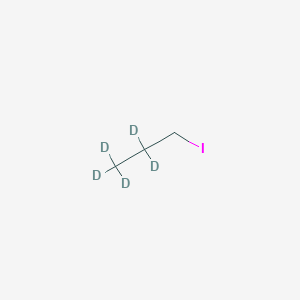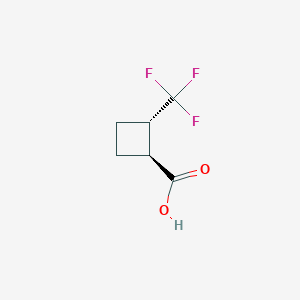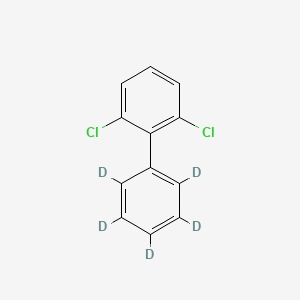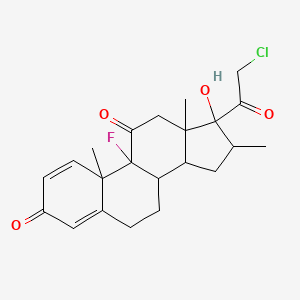
1-Iodopropane-2,2,3,3,3-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodopropane-2,2,3,3,3-d5 is a deuterated organic compound with the molecular formula C3H2D5I. It is a derivative of 1-iodopropane, where five hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Iodopropane-2,2,3,3,3-d5 can be synthesized through several methods. One common approach involves the halogenation of deuterated propane. The reaction typically involves the use of iodine and a deuterated solvent under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of deuterated propane and iodine in the presence of a catalyst. The reaction is carried out in a controlled environment to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound with high isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodopropane-2,2,3,3,3-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products include deuterated alcohols, nitriles, and other substituted compounds.
Elimination: The major product is deuterated propene.
Oxidation and Reduction: Products vary depending on the specific reaction but can include deuterated alcohols, aldehydes, and alkanes.
Wissenschaftliche Forschungsanwendungen
1-Iodopropane-2,2,3,3,3-d5 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies. Its deuterated nature allows for the study of isotope effects in chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: It is used in the production of deuterated solvents and other deuterated compounds for various industrial applications.
Wirkmechanismus
The mechanism by which 1-iodopropane-2,2,3,3,3-d5 exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, resulting in the formation of a new bond. In elimination reactions, the compound loses a hydrogen atom and an iodine atom to form a double bond. The presence of deuterium atoms can influence the reaction rate and mechanism due to the isotope effect.
Vergleich Mit ähnlichen Verbindungen
1-Iodopropane-2,2,3,3,3-d5 can be compared with other deuterated and non-deuterated iodopropanes:
1-Iodopropane: The non-deuterated version, which has different isotopic properties and may exhibit different reaction kinetics.
1-Iodopropane-3,3,3-d3: Another deuterated version with three deuterium atoms, which may have different applications and properties.
1-Iodopropane-2,2-d2: A deuterated version with two deuterium atoms, used in different research applications.
The uniqueness of this compound lies in its high degree of deuteration, which makes it particularly valuable for studies involving isotope effects and for applications requiring high isotopic purity.
Eigenschaften
Molekularformel |
C3H7I |
|---|---|
Molekulargewicht |
175.02 g/mol |
IUPAC-Name |
1,1,1,2,2-pentadeuterio-3-iodopropane |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
PVWOIHVRPOBWPI-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CI |
Kanonische SMILES |
CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone](/img/structure/B15126149.png)
![N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15126152.png)
![2-[[2-[[(4S)-5-amino-4-[[(2S)-2-[[(2R)-3-[2,3-di(dodecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]ethanesulfonic acid](/img/structure/B15126156.png)
![17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one](/img/structure/B15126159.png)
![2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol](/img/structure/B15126172.png)
![6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15126176.png)

![(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B15126186.png)

![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)


![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)

